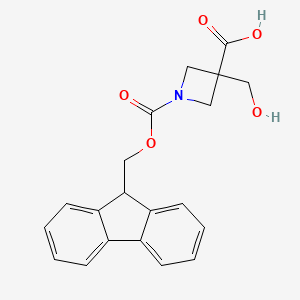

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

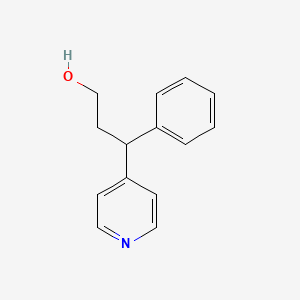

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C20H19NO5 and its molecular weight is 353.374. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protection of Hydroxy-groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from the compound , is extensively utilized for the protection of hydroxy groups during the synthesis of complex molecules. It is particularly valued for its stability under both acid- and base-labile conditions and its easy removal without affecting sensitive functional groups, demonstrating its utility in the synthesis of oligonucleotides and peptides (Gioeli & Chattopadhyaya, 1982).

Synthesis of N-alkylhydroxamic Acids

The compound also finds application in the synthesis of N-alkylhydroxamic acids, showcasing its versatility in solid-phase synthesis for the production of structurally diverse compounds. This approach benefits from the ease of Fmoc group removal and the ability to introduce various functional groups, enriching the toolkit for medicinal chemistry and drug development (Mellor & Chan, 1997).

Formation of 1,3-Thiazolidine-dicarboxylates

In the synthesis of 1,3-thiazolidine-dicarboxylates, this compound acts as a precursor for the generation of azomethine ylides, which upon reaction with thioketones, leads to spirocyclic cycloadducts. This process underscores the compound's role in creating novel cyclic structures with potential applications in pharmaceuticals and material science (Mlostoń, Urbaniak, & Heimgartner, 2002).

Chemical Synthesis of Proteins

The fluoren-9-ylmethoxycarbonyl (Fmoc) strategy, derived from this compound, is crucial in the total chemical synthesis of proteins, including the synthesis of deglycosylated human erythropoietin. This method allows for the stepwise addition of amino acids in solid-phase synthesis, illustrating the compound's importance in synthesizing biologically relevant molecules (Robertson & Ramage, 1999).

Fluorescent Probes and Bioimaging

A derivative of this compound has been used to synthesize fluorescent probes for bioimaging, leveraging the photophysical properties of the fluorenyl moiety. These probes, designed for targeting specific biomolecules, underscore the compound's utility in biological research and diagnostic applications (Morales et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-12-20(18(23)24)10-21(11-20)19(25)26-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,22H,9-12H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXVGFGHBFPENJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515310.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2515317.png)

![N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2515318.png)

![N-(5-chloro-2-methoxyphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2515319.png)

![N-(3-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2515322.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine](/img/structure/B2515323.png)